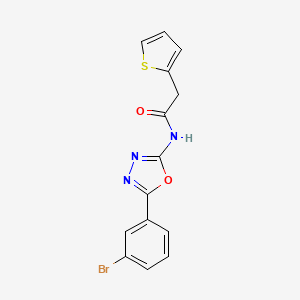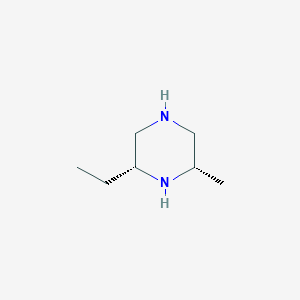![molecular formula C16H18BrFN2O2S B2579721 Ethyl-5-(4-Fluorphenyl)-7-methyl-3,5-dihydro-2H-[1,3]thiazolo[3,2-a]pyrimidin-6-carboxylat; Hydrobromid CAS No. 477709-42-5](/img/structure/B2579721.png)
Ethyl-5-(4-Fluorphenyl)-7-methyl-3,5-dihydro-2H-[1,3]thiazolo[3,2-a]pyrimidin-6-carboxylat; Hydrobromid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 5-(4-fluorophenyl)-7-methyl-3,5-dihydro-2H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate;hydrobromide is a useful research compound. Its molecular formula is C16H18BrFN2O2S and its molecular weight is 401.29. The purity is usually 95%.
BenchChem offers high-quality Ethyl 5-(4-fluorophenyl)-7-methyl-3,5-dihydro-2H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate;hydrobromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 5-(4-fluorophenyl)-7-methyl-3,5-dihydro-2H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate;hydrobromide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antivirale Aktivität
Indolderivate, die eine ähnliche Struktur wie Ihre Verbindung aufweisen, wurden als antiviral wirksam befunden . Beispielsweise wurden 6-Amino-4-substituierte Alkyl-1H-indol-2-substituierte Carboxylatderivate hergestellt und als antivirale Wirkstoffe beschrieben .
Entzündungshemmende Aktivität
Indolderivate zeigen auch entzündungshemmende Eigenschaften . Dies deutet darauf hin, dass Ihre Verbindung auch potenzielle entzündungshemmende Anwendungen haben könnte.
Antitumoraktivität
Indolderivate wurden bei der Entwicklung von Antitumormedikamenten eingesetzt . Dies deutet darauf hin, dass Ihre Verbindung möglicherweise in der Krebsbehandlungsforschung eingesetzt werden könnte.
Antibakterielle Aktivität
Verbindungen, die Ihrer ähneln, wie z. B. 1,3-Thiazolidin-Pyrimidinderivate, haben eine antibakterielle Aktivität gegen mehrere Bakterienstämme gezeigt . Dies deutet darauf hin, dass Ihre Verbindung auch antimikrobielle Eigenschaften haben könnte.
Neuroprotektive und antineuroinflammatorische Mittel
Eine Reihe neuartiger Triazol-Pyrimidin-basierter Verbindungen, die strukturell Ihrer Verbindung ähneln, haben vielversprechende neuroprotektive und entzündungshemmende Eigenschaften gezeigt . Dies deutet darauf hin, dass Ihre Verbindung möglicherweise als neuroprotektive und antineuroinflammatorische Mittel entwickelt werden könnte.
Antioxidative Aktivität
Indolderivate wurden als antioxidativ wirksam befunden . Dies deutet darauf hin, dass Ihre Verbindung auch potenzielle antioxidative Anwendungen haben könnte.
Wirkmechanismus
Target of Action
Similar compounds have been shown to interact with multiple receptors .
Mode of Action
It is suggested that similar compounds may interact with their targets through a nucleophilic attack .
Biochemical Pathways
Similar compounds have been shown to inhibit nitric oxide (no) and tumor necrosis factor-α (tnf-α) production in lps-stimulated human microglia cells .
Pharmacokinetics
Similar compounds have been suggested to have a moderate level of lipophilicity, which could be advantageous for inhibition compared to other substituted derivatives .
Result of Action
Similar compounds have been shown to exhibit promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (er) chaperone, bip, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Action Environment
The stability of similar compounds could be determined by the conjugation of the two endocyclic double bonds .
Biochemische Analyse
Biochemical Properties
Related thiazolopyrimidine compounds have shown promising neuroprotective and anti-inflammatory properties . These compounds interact with various enzymes and proteins, potentially influencing biochemical reactions .
Cellular Effects
Related compounds have shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Related compounds have shown to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Related compounds have shown stability and long-term effects on cellular function in in vitro or in vivo studies .
Dosage Effects in Animal Models
Related compounds have shown varying effects at different dosages, including threshold effects and potential toxic or adverse effects at high doses .
Metabolic Pathways
Related compounds have shown involvement in various metabolic pathways, interacting with enzymes or cofactors, and influencing metabolic flux or metabolite levels .
Transport and Distribution
Related compounds have shown interactions with transporters or binding proteins, influencing their localization or accumulation .
Subcellular Localization
Related compounds may have targeting signals or post-translational modifications that direct them to specific compartments or organelles .
Eigenschaften
IUPAC Name |
ethyl 5-(4-fluorophenyl)-7-methyl-3,5-dihydro-2H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O2S.BrH/c1-3-21-15(20)13-10(2)18-16-19(8-9-22-16)14(13)11-4-6-12(17)7-5-11;/h4-7,14H,3,8-9H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBDCTZMXPUAJJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)F)CCS2)C.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrFN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[6-chloro-4-(2-fluorophenyl)-2-oxo-1,2-dihydroquinazolin-1-yl]-N-[(2-methoxyphenyl)methyl]acetamide](/img/structure/B2579639.png)
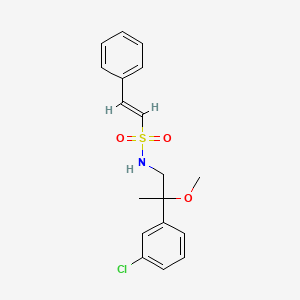
![2-{[2-(4-ETHOXY-3-METHOXYPHENYL)-5-PHENYL-1H-IMIDAZOL-4-YL]SULFANYL}-N-(3-METHOXYPROPYL)ACETAMIDE](/img/structure/B2579642.png)
![5-Fluorobicyclo[2.2.1]heptan-2-amine;hydrochloride](/img/structure/B2579644.png)
![4-ethoxy-3-fluoro-N-[(4-hydroxyoxan-4-yl)methyl]benzene-1-sulfonamide](/img/structure/B2579646.png)
![8-[(3,5-Dimethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-propan-2-ylpurine-2,6-dione](/img/structure/B2579647.png)
![2-[(Tert-butoxy)carbonyl]-2-azabicyclo[4.1.0]heptane-5-carboxylic acid](/img/structure/B2579649.png)
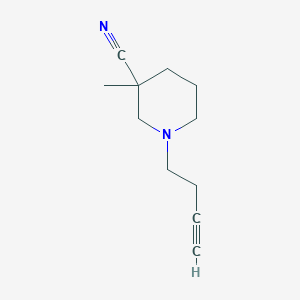
![3,5-dimethyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2579652.png)
![1-[2-Nitro-4-({[(2-thienylcarbonyl)oxy]imino}methyl)phenyl]piperidine](/img/structure/B2579653.png)
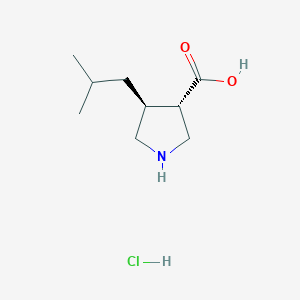
![1-ethyl-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2579657.png)
